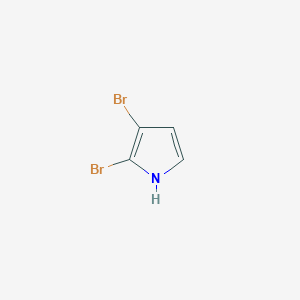

2,3-dibromo-1H-Pyrrole

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H3Br2N |

|---|---|

Molecular Weight |

224.88 g/mol |

IUPAC Name |

2,3-dibromo-1H-pyrrole |

InChI |

InChI=1S/C4H3Br2N/c5-3-1-2-7-4(3)6/h1-2,7H |

InChI Key |

UHHZQUHDVPGBFB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CNC(=C1Br)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,3 Dibromo 1h Pyrrole and Its Functionalized Derivatives

Direct Bromination Approaches for Pyrrole (B145914) Core Halogenationnih.govacs.org

Direct electrophilic bromination of the pyrrole ring is a fundamental approach to introduce bromine atoms. The regioselectivity of this reaction is highly dependent on the nature of the substituents already present on the pyrrole core and the choice of the brominating agent.

Electron-withdrawing groups at the C-2 position, such as acyl groups, generally direct electrophilic substitution to the C-4 position. nih.gov Common brominating agents like N-bromosuccinimide (NBS) and bromine (Br₂) in solvents like tetrahydrofuran (B95107) (THF) reliably yield 4-bromo-2-acylpyrroles. acs.org For instance, the bromination of methyl 1H-pyrrole-2-carboxylate with NBS in THF at temperatures ranging from -78 °C to room temperature results in a high regioselectivity for the 4-bromo product. acs.org

Interestingly, the use of milder brominating agents can alter this regioselectivity. Tetrabutylammonium tribromide (TBABr₃) has been shown to be a highly effective reagent for the regioselective bromination of 2-acylpyrroles. nih.govacs.org In a notable substrate-controlled process, the reaction of pyrrole-2-carboxamides with TBABr₃ in dichloromethane (B109758) (CH₂Cl₂) at room temperature furnishes the 5-bromo isomer as the major product, with regioselectivities of up to >10:1. nih.govacs.org This method provides a valuable alternative for accessing C-5 brominated pyrrole-2-carboxamides, complementing the standard methods that favor C-4 bromination. acs.org

The reaction conditions for direct bromination can be fine-tuned to achieve desired outcomes. For example, the bromination of diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate (Knorr pyrrole) with excess NBS or bromine has been observed to proceed in a stepwise manner, leading to more complex brominated structures. buketov.edu.kz

Table 1: Regioselectivity in the Direct Bromination of 2-Substituted Pyrroles

| Pyrrole Substrate (C-2) | Brominating Agent | Solvent | Temperature | Major Product(s) | Reference(s) |

|---|---|---|---|---|---|

| Trichloroacetyl | NBS, Br₂, DBDMH | THF | -78 °C to RT | 4-bromo | acs.org |

| Methyl carboxylate | NBS, Br₂, DBDMH | THF | -78 °C to RT | 4-bromo | acs.org |

| N-methyl-carboxamide | NBS, Br₂, DBDMH | THF | -78 °C to RT | ~1:1 mixture of 4-bromo and 5-bromo | acs.org |

| N-methyl-carboxamide | TBABr₃ | CH₂Cl₂ | RT | 5-bromo (16:1 selectivity) | acs.org |

| Diethyl 3,5-dimethyl-dicarboxylate | NBS / AIBN | CCl₄ | Boiling | 5-(dibromomethyl)-3-methyl-2-oxo-2,3-dihydro-1H-pyrrole-3,4-dicarboxylate | buketov.edu.kz |

NBS = N-bromosuccinimide; Br₂ = Bromine; DBDMH = 1,3-dibromo-5,5-dimethylhydantoin; TBABr₃ = Tetrabutylammonium tribromide; AIBN = Azobisisobutyronitrile; THF = Tetrahydrofuran; CH₂Cl₂ = Dichloromethane; CCl₄ = Carbon tetrachloride; RT = Room Temperature

Regioselective Synthesis Strategies for Brominated Pyrrolesresearchgate.netacs.orgresearchgate.net

To overcome the limitations of direct bromination and to access specific isomers, various regioselective synthesis strategies have been developed. These methods often involve the use of directing groups or metal catalysts to control the position of bromination and subsequent functionalization.

Directed Ortho-Metallation and Electrophilic Quenchingresearchgate.netacs.org

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. organic-chemistry.orgnih.govacs.org This strategy relies on the use of a directing metalation group (DMG) that positions a strong base, typically an organolithium reagent, to deprotonate a specific ortho-proton. The resulting lithiated intermediate can then be quenched with an electrophile, such as a bromine source, to introduce a bromine atom at the desired position. nih.govacs.org

For pyrroles, the nitrogen atom must typically be protected with a suitable group, such as a sulfonyl or a Boc group, to facilitate this process. researchgate.netthieme-connect.de The N-benzenesulfonyl group, for instance, can direct the lithiation of 2,4-dibromopyrrole. A regioselective bromine-lithium exchange at the C-2 position can be achieved using n-butyllithium, and the subsequent quenching with an electrophile provides 5-substituted 3-bromopyrroles. researchgate.net Interestingly, the addition of diisopropylamine (B44863) can cause an equilibration of the initially formed C-5 lithio species to the more stable C-2 lithio species, allowing for the selective synthesis of 2-substituted 3-bromopyrroles. researchgate.net

Another example involves the lithiation of 2-bromo-6-(diisopropylamino)-1-azafulvene with tert-butyllithium (B1211817) at low temperatures. cdnsciencepub.com This generates a stable 5-lithiopyrrole-2-carboxaldehyde equivalent, which can be further functionalized. The reaction of 2,3-dibromo-6-diisopropylamino-1-azafulvene with tert-butyllithium shows a highly selective exchange of the C-2 bromine atom. cdnsciencepub.com

Table 2: Directed Ortho-Metalation for the Synthesis of Brominated Pyrroles

| Pyrrole Substrate | Base | Electrophile | Product | Reference(s) |

|---|---|---|---|---|

| N-Benzenesulfonyl-2,4-dibromopyrrole | n-BuLi | Various electrophiles | 5-Substituted 3-bromopyrroles | researchgate.net |

| N-Benzenesulfonyl-2,4-dibromopyrrole | n-BuLi / Diisopropylamine | Various electrophiles | 2-Substituted 3-bromopyrroles | researchgate.net |

| 2,3-Dibromo-6-diisopropylamino-1-azafulvene | t-BuLi | H₂O | 3-Bromo-pyrrole-2-carboxaldehyde | cdnsciencepub.com |

| N-Boc-pyrrole | n-BuLi / TMP, then Me₃SnCl, then NBS | - | N-Boc-2-bromopyrrole |

n-BuLi = n-Butyllithium; t-BuLi = tert-Butyllithium; TMP = 2,2,6,6-Tetramethylpiperidine; Me₃SnCl = Trimethyltin chloride; NBS = N-bromosuccinimide

Palladium-Catalyzed Direct Arylation and Alkylationacs.orgnih.gov

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis. For brominated pyrroles, these reactions provide a powerful platform for introducing aryl and alkyl substituents.

The Suzuki-Miyaura coupling reaction has been successfully applied to di- and tribrominated pyrroles. clockss.org For example, methyl 4,5-dibromopyrrole-2-carboxylate can undergo a regioselective Suzuki coupling at the C-5 position with various boronic acids using a palladium catalyst system such as Pd₂(dba)₃ and tri(2-furyl)phosphine. clockss.org This allows for the synthesis of 2,3-di- and 2,3,4-triarylpyrroles through sequential cross-coupling reactions. clockss.org The regioselectivity of the Suzuki coupling of dihalopyrrole esters can, in some cases, be influenced by the reaction solvent. benthamopen.com

Palladium-catalyzed direct arylation of the pyrrole C-H bond with aryl halides is another efficient method. d-nb.info While many examples focus on the arylation of non-brominated pyrroles, this strategy can be extended to brominated substrates. The use of palladium-N-heterocyclic carbene (NHC) complexes has been shown to be effective for the direct arylation of pyrrole derivatives with aryl chlorides. d-nb.info

Furthermore, palladium-catalyzed alkylation reactions offer a route to introduce alkyl groups onto the pyrrole nucleus. nih.govnih.gov For example, a palladium-catalyzed dynamic kinetic asymmetric alkylation of vinyl aziridines with pyrrole nucleophiles has been reported to produce N-alkylated products with high regio- and enantioselectivity. scispace.com Palladium-catalyzed direct C-H alkylation of electron-deficient pyrroles has also been achieved, providing a route to C-5 alkylated products. nih.gov

Table 3: Palladium-Catalyzed Functionalization of Brominated Pyrroles

| Pyrrole Substrate | Coupling Partner | Catalyst System | Product Type | Reference(s) |

|---|---|---|---|---|

| Methyl 4,5-dibromopyrrole-2-carboxylate | Arylboronic acids | Pd₂(dba)₃ / Tri(2-furyl)phosphine | 5-Aryl-4-bromopyrrole-2-carboxylate | clockss.org |

| N-Substituted 5-bromoindazoles | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | Indazole-pyrrole adducts | mdpi.com |

| 1-[2-(2,2-Dibromoethenyl)phenyl]-1H-pyrrole | Allenes | Pd(OAc)₂ | Pyrrolo[1,2-a]quinolones | acs.orgnih.gov |

| Ethyl 1H-pyrrole-2-carboxylate | Alkyl bromides/iodides | Pd(OAc)₂ / Norbornene | 5-Alkyl-1H-pyrrole-2-carboxylate | nih.gov |

dba = dibenzylideneacetone; dppf = 1,1'-Bis(diphenylphosphino)ferrocene

Multicomponent and Cascade Reactions for Constructing Brominated Pyrrole Ringsbuketov.edu.kzuwo.camissouri.edu

Multicomponent reactions (MCRs) and cascade reactions offer an efficient and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single operation. scispace.comresearchgate.netnih.govrsc.org These strategies have been applied to the synthesis of substituted pyrroles, including those bearing bromine atoms.

One notable example is a cascade reaction involving the sulfonylation and [2+3]-cycloaddition of gem-dibromoalkenes with arylsulfonyl methyl isocyanides. nih.govrsc.org This reaction, mediated by cesium carbonate in dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures, leads to the formation of 3-aryl-2,4-disulfonyl-1H-pyrroles. nih.govrsc.org Although this specific example does not directly yield a 2,3-dibrominated pyrrole, it highlights the potential of using brominated starting materials in cascade sequences to construct the pyrrole ring.

A novel palladium-catalyzed oxidative cyclization of bromoalkynes with N-allylamines has been developed to synthesize 3-bromo-substituted pyrroles. rsc.org This cascade process involves the formation of both C-N and C-C bonds while retaining the bromine atom, which can then be used for further structural modifications. rsc.org

Another innovative approach is the palladium-catalyzed reaction of 1-[2-(2,2-dibromoethenyl)phenyl]-1H-pyrrole with allenes, which proceeds via a tandem intermolecular cyclization and intramolecular direct arylation to afford pyrrolo[1,2-a]quinolones. acs.orgnih.gov This reaction demonstrates the construction of a fused ring system starting from a dibrominated precursor.

While specific multicomponent reactions that directly yield 2,3-dibromo-1H-pyrrole are less common, the principles of MCRs and cascade reactions provide a powerful framework for the future design of efficient syntheses of this and other highly functionalized brominated pyrroles.

Mechanistic Investigations of 2,3 Dibromo 1h Pyrrole Reactivity

Pathways of Oxidative Addition in Transition Metal-Catalyzed Cross-Coupling

The oxidative addition of aryl halides to transition metal complexes is a critical step in widely used cross-coupling reactions for forming carbon-carbon and carbon-nitrogen bonds. nih.gov This process can occur through various mechanistic pathways, including concerted additions, nucleophilic aromatic substitution (SNAr)-like mechanisms, or one-electron radical pathways. nih.govacs.org In the context of 2,3-dibromo-1H-pyrrole, the specific pathway is influenced by factors such as the metal catalyst, the ligands, and the electronic properties of the pyrrole (B145914) ring.

For nickel-catalyzed cross-coupling reactions, both concerted and radical pathways have been identified. nih.gov The balance between these pathways is dependent on the electronic characteristics of the phosphine (B1218219) ligands and the aryl halide. nih.gov For instance, the use of different phosphine ligands can alter the electronic properties of the Ni(0) catalyst, thereby influencing whether the oxidative addition proceeds through a one-electron, outer-sphere electron transfer to form an aryl radical or a concerted, two-electron process. nih.gov

In palladium-catalyzed reactions, the oxidative addition is generally considered to be the selectivity-determining step and is often irreversible. baranlab.org The mechanism often resembles a nucleophilic substitution, where the reactivity follows trends similar to those in SNAr reactions. baranlab.orgescholarship.org The rate of oxidative addition is generally slower for C(sp³)-electrophiles compared to C(sp²) or C(sp)-electrophiles, which typically undergo concerted addition. acs.org For dihalogenated heterocycles like this compound, the oxidative addition is influenced by the electronic environment of the carbon-halogen bonds. escholarship.org

Regioselectivity Determinants in C-Br Bond Activation

The selective activation of one C-Br bond over another in this compound is a key challenge in its functionalization. Several factors contribute to determining the regioselectivity of this activation.

Electronic Effects and Distortion Energy Contributions

Electronic effects play a significant role in determining the site of oxidative addition. escholarship.org Generally, the most electrophilic carbon-halogen bond is the preferred site for the initial reaction. escholarship.org In polyhalogenated arenes, the presence of electron-withdrawing groups can direct the regioselectivity. For instance, a nitro group will direct oxidative addition to the ortho C-Br bond, which is more electrophilic. escholarship.orgnih.gov For pyrroles, which are electron-rich heterocycles, the inherent electronic properties of the ring influence reactivity. nih.govthieme-connect.de

The distortion-interaction model provides a framework for understanding regioselectivity in oxidative addition. nih.gov This model considers two main factors: the distortion energy (ΔE‡dist), which is the energy required to distort the reactants to the transition-state geometry, and the interaction energy (ΔE‡int), which arises from the orbital interactions between the distorted reactants. nih.gov The distortion energy is related to the C-X bond dissociation energy (BDE). nih.govresearchgate.net A lower BDE generally corresponds to a lower distortion energy and a more facile oxidative addition. researchgate.net The interaction energy is related to the stabilization from the overlap between the heterocycle's Lowest Unoccupied Molecular Orbital (LUMO) and the metal's Highest Occupied Molecular Orbital (HOMO). nih.gov In cases where the BDEs of the two C-Br bonds in this compound are similar, the interaction energy becomes the dominant factor in controlling site selectivity. nih.gov

Steric Hindrance and N-Protection Influence

Steric hindrance can influence the rate of reaction, particularly in inner-sphere processes where the halide bridges the metal and the aryl group. nih.gov Bulky substituents near a C-Br bond can hinder the approach of the metal catalyst, thus favoring reaction at a less sterically encumbered position. nih.gov

Halogen-Metal Exchange Dynamics and Intermediates

Halogen-metal exchange is a fundamental reaction for converting organic halides into organometallic reagents, which are valuable intermediates in organic synthesis. wikipedia.org This reaction is particularly well-established for the preparation of organolithium compounds. wikipedia.org For this compound, halogen-metal exchange, typically using organolithium reagents like n-butyllithium, is a key method for selective functionalization. researchgate.netmdpi.com

The exchange rate generally follows the trend I > Br > Cl, and the reaction is often very fast, sometimes exceeding the rate of proton transfer. wikipedia.org The mechanism of lithium-halogen exchange is thought to proceed through a nucleophilic pathway involving a reversible "ate-complex" intermediate. wikipedia.org This intermediate can then react with an electrophile. wikipedia.org Another proposed mechanism involves single electron transfer with the generation of radical intermediates. wikipedia.org

In the case of dibrominated compounds, selective exchange at one position can be achieved. For instance, in some dibromoarenes, regioselective halogen-metal exchange can be carried out, and the resulting organometallic species can be trapped with an electrophile like carbon dioxide. nih.gov The regioselectivity of halogen-metal exchange can sometimes differ from that of transition metal-catalyzed cross-coupling reactions. wuxibiology.com For example, in 2,5-dibromopyridine, SNAr and cross-coupling reactions occur preferentially at the C-2 position, while halogen-metal exchange favors the C-5 position. wuxibiology.com This difference in selectivity can be rationalized by examining the LUMO of the substrate, where halogen-metal exchange is correlated with "String-of-Pearls" shaped LUMO lobes along the carbon-halogen bond. wuxibiology.com

Nucleophilic Aromatic Substitution (SNAr) Considerations in Brominated Pyrroles

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com This reaction is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.com

While pyrroles are generally electron-rich, making them less susceptible to classical SNAr reactions, the presence of bromine atoms and potentially other electron-withdrawing substituents can activate the ring towards nucleophilic attack. baranlab.org However, SNAr on simple brominated pyrroles is often challenging. baranlab.org

The regioselectivity of SNAr reactions on polyhalogenated heterocycles generally follows the trend of attacking the most electrophilic carbon. escholarship.org This is often the same selectivity observed in the oxidative addition step of palladium-catalyzed cross-coupling reactions. baranlab.orgescholarship.org The reactivity order of halogens as leaving groups in SNAr is typically F > Cl > Br > I, as the rate-determining step is usually the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com

In the context of brominated pyrroles, SNAr-type mechanisms can be relevant in certain transition metal-catalyzed reactions. nih.gov Furthermore, intramolecular SNAr reactions, such as the Truce–Smiles rearrangement, have been observed in related systems and can be remarkably tolerant of the electronic properties of the migrating aryl group. acs.org

Strategic Derivatization and Advanced Functionalization of 2,3 Dibromo 1h Pyrrole

Transition Metal-Catalyzed Cross-Coupling Reactions at Bromine Centers

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.gr In the context of 2,3-dibromo-1H-pyrrole, these reactions allow for the selective functionalization of the bromine-substituted positions. The inherent differences in reactivity between the C2 and C3 positions, influenced by the nitrogen heteroatom, often allow for site-selective reactions. Generally, in polyhalogenated five-membered heterocycles like pyrrole (B145914), oxidative addition in cross-coupling reactions preferentially occurs at the position alpha to the heteroatom (C2 or C5). nih.gov

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide. nih.gov For this compound and its derivatives, this reaction provides an effective method for introducing aryl groups. Research has shown that regioselective Suzuki-Miyaura coupling can be achieved. For instance, studies on 2,3-dibromo-1-methyl-1H-indole, a related heterocyclic system, have demonstrated the feasibility of site-selective arylation. researchgate.netresearchgate.net In the case of polybrominated pyrroles, such as methyl 3,4,5-tribromopyrrole-2-carboxylate, C5-selective arylation has been observed. nih.gov Furthermore, the regioselectivity of Suzuki couplings with 4,5- and 3,4-dibromopyrrole-2-carboxylate esters has been studied, indicating that the position of functionalization can be controlled. researchgate.net

A convenient two-step synthesis of NH-free 5-aryl-pyrrole-2-carboxylates involves an initial catalytic borylation of the pyrrole-2-carboxylate ester followed by a Suzuki coupling, a process that avoids the need for N-H protection and deprotection and is tolerant of various functional groups. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Brominated Pyrroles

| Starting Material | Coupling Partner | Catalyst System | Product | Reference |

| Methyl 3,4,5-tribromopyrrole-2-carboxylate | Arylboronic acid | Pd(0) catalyst | C5-arylated product | nih.gov |

| 4,5-Dibromopyrrole-2-carboxylate ester | Arylboronic acid | Not specified | Regioselective arylation | researchgate.net |

| 3,4-Dibromopyrrole-2-carboxylate ester | Arylboronic acid | Not specified | Regioselective arylation | researchgate.net |

| Pyrrole-2-carboxylate ester (after borylation) | Aryl bromide | Iridium catalyst (for borylation), Pd catalyst (for coupling) | 5-Aryl-pyrrole-2-carboxylate | nih.gov |

Beyond the Suzuki-Miyaura coupling, other transition metal-catalyzed reactions have been successfully employed to functionalize dibromopyrroles.

The Negishi coupling utilizes organozinc reagents to form C-C bonds with organic halides. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and has been used in the synthesis of complex molecules. nih.govacs.org A one-pot halogen dance/Negishi coupling of a lithiated dibromopyrrole derivative has been developed for the synthesis of lamellarins. acs.org This approach involves the smooth halogen dance of a dibromopyrrole with an ester moiety at -78 °C, followed by transmetalation to an organozinc species and subsequent palladium-catalyzed coupling with an aryl iodide. acs.org

The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgnih.gov This reaction has been applied to various heterocyclic systems, including the coupling of 2-amino-3-bromopyridines with terminal alkynes. scirp.org The reaction conditions are generally mild, allowing for a broad substrate scope. wikipedia.org

The Stille coupling involves the reaction of an organostannane with an organic halide, catalyzed by palladium. organic-chemistry.orgwikipedia.org While effective, the toxicity of tin compounds is a significant drawback. organic-chemistry.org The reaction has been utilized in the synthesis of various heterocyclic structures, including the coupling of dibromide monomers to form copolymers. researchgate.net

The Hiyama coupling uses organosilanes as coupling partners with organic halides, activated by a fluoride (B91410) source or a base. organic-chemistry.orgwikipedia.org This method is considered a more environmentally friendly alternative to the Stille coupling due to the low toxicity of organosilanes. nih.govmdpi.com The reaction has been applied to the synthesis of various natural products and can be used for both Csp2-Csp2 and Csp2-Csp3 bond formations. wikipedia.orgmdpi.com

The ability to functionalize one position of a polyhalogenated heterocycle over other identical halogen positions is a significant synthetic challenge and a highly sought-after capability. nih.govbohrium.com Site-selectivity can be governed by several factors, including electronic effects, steric hindrance, directing groups, ligand control, and solvent/additive effects. nih.govbohrium.com

In polyhalogenated pyrroles, electronic effects often dictate the site of reaction. For instance, an electron-withdrawing ester group at the C2 position can direct cross-coupling to the C3 position due to the increased electrophilicity of C3 compared to C4. nih.gov Conversely, without such directing groups, the inherent electronic properties of the pyrrole ring favor functionalization at the C2 or C5 positions. nih.gov The development of methods for the site-selective functionalization of polyhalogenated heterocycles is crucial for the streamlined synthesis of complex and diverse molecular architectures. researchgate.net

C-H Functionalization with Retention of Bromine Substituents

While cross-coupling reactions at the C-Br bonds are prevalent, an alternative strategy involves the direct functionalization of C-H bonds while preserving the bromine atoms for subsequent transformations. This approach offers a different disconnection for synthetic planning. Site-selective C-H arylation can be achieved through the use of directing groups. d-nb.info For example, a unified approach to diverse sp3-rich molecular scaffolds has been developed using amine-directed C-H (het)arylation of mono- or bicyclic amines, which then enables subsequent cyclizations. whiterose.ac.uk

Cycloaddition and Annulation Reactions Employing Dibromopyrrole Scaffolds

Dibromopyrrole scaffolds can participate in cycloaddition and annulation reactions to construct more complex, fused ring systems. Cycloaddition reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct. wikipedia.org Common types include [3+2] and [4+2] cycloadditions. wikipedia.orguchicago.edulibretexts.org For instance, Rh(I)-catalyzed intramolecular [3+2] cycloaddition reactions of 1-ene-, 1-yne-, or 1-allene-vinylcyclopropanes have been reported to form bicyclic systems. pku.edu.cn

Annulation reactions, which involve the formation of a new ring onto an existing one, are also valuable. chim.it Palladium-catalyzed three-component annulation reactions involving multiple C-H activations have been developed to create succinimide-fused tricyclic scaffolds from aryl iodides and maleimides. rsc.org Such strategies, when applied to dibromopyrrole derivatives, could lead to novel polycyclic aromatic compounds with interesting electronic and biological properties. The synthesis of pyrrolo[2,3-d]pyrimidines has been achieved through the annulation of nitroalkenes with enamines. chim.it

N-Functionalization and its Impact on Ring Reactivity

The nitrogen atom of the pyrrole ring in this compound can be functionalized, and the nature of the N-substituent can significantly influence the reactivity of the pyrrole ring. The introduction of an N-substituent can affect the electronic properties of the ring, the regioselectivity of subsequent reactions, and the solubility of the compound. For example, the synthesis of N-methyl-2,3-dibromoindole has been reported, followed by site-selective Suzuki-Miyaura reactions. researchgate.net The increased acidity of the imino-hydrogen in halogenated pyrroles can also impact their chemical and spectroscopic properties. researchgate.net The N-functionalization of 2,3,4,5-tetrabromo-1-methylpyrrole has been shown to allow for regioselective Suzuki cross-coupling reactions. researchgate.net

Computational Chemistry Approaches to 2,3 Dibromo 1h Pyrrole

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance between accuracy and computational cost. This method is particularly well-suited for studying the electronic properties of heterocyclic compounds like 2,3-dibromo-1H-pyrrole. DFT calculations can provide a wealth of information, from the fundamental electronic structure to the prediction of spectroscopic data and the elucidation of complex reaction pathways.

DFT calculations offer a detailed picture of the electronic distribution within the this compound molecule. Analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is crucial for understanding its chemical reactivity. The HOMO represents the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. Conversely, the LUMO indicates the region most likely to accept an electron, highlighting potential sites for nucleophilic attack.

The introduction of two bromine atoms at the 2 and 3 positions of the pyrrole (B145914) ring significantly influences its electronic structure. The electron-withdrawing nature of the bromine atoms is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted pyrrole. This generally leads to an increase in the ionization potential and electron affinity of the molecule. The precise distribution of these frontier orbitals, as calculated by DFT, can predict the regioselectivity of various reactions.

Molecular electrostatic potential (MEP) maps, also derived from DFT calculations, provide a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For this compound, the MEP map would likely show a region of negative potential associated with the pyrrole ring's π-system and the lone pairs of the nitrogen atom, while the areas around the hydrogen and bromine atoms would exhibit a more positive potential.

Table 1: Calculated Electronic Properties of this compound (Illustrative Data)

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Ionization Potential | 7.0 eV |

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar molecules. Actual values may vary depending on the specific computational method and basis set used.

DFT is a powerful tool for mapping out the potential energy surface of a chemical reaction, allowing for the detailed investigation of reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, chemists can determine the most likely pathway a reaction will follow. This is particularly valuable for understanding the reactivity of this compound in various chemical transformations, such as electrophilic substitution, nucleophilic substitution, and metal-catalyzed cross-coupling reactions.

For instance, in an electrophilic aromatic substitution reaction, DFT calculations can be used to model the formation of the sigma complex (arenium ion) intermediate for substitution at the different available positions on the pyrrole ring. By comparing the activation energies required to reach the transition states for each pathway, the preferred site of substitution can be predicted. The bromine substituents will influence the stability of these intermediates and transition states, thereby directing the incoming electrophile.

The identification and characterization of transition states are a key strength of DFT. A transition state represents the highest energy point along the reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. The geometry of the transition state provides crucial insights into the bond-breaking and bond-forming processes that occur during the reaction.

Computational methods, particularly DFT, have become increasingly accurate in predicting spectroscopic data, which can be invaluable for the identification and characterization of molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. These calculations are typically performed using the Gauge-Including Atomic Orbital (GIAO) method. The calculated chemical shifts, when compared to experimental spectra, can aid in the definitive assignment of signals, especially for complex molecules where empirical correlations may be ambiguous. The accuracy of these predictions is often high enough to distinguish between different isomers.

Infrared (IR) Spectroscopy: DFT calculations can also compute the vibrational frequencies and intensities of a molecule, which correspond to the peaks observed in an IR spectrum. By analyzing the calculated vibrational modes, each peak in the theoretical spectrum can be assigned to a specific molecular motion, such as N-H stretching, C-H stretching, C=C stretching, and C-Br stretching. This detailed assignment is often difficult to achieve solely from experimental data. A comparison between the calculated and experimental IR spectra can provide strong evidence for the proposed molecular structure.

Table 2: Predicted Vibrational Frequencies for this compound (Illustrative Data)

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|

| N-H Stretch | 3450 |

| C-H Stretch (ring) | 3100 |

| C=C Stretch (ring) | 1550 |

| C-N Stretch (ring) | 1400 |

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar molecules. Actual values may vary depending on the specific computational method and basis set used.

Quantum Chemical Descriptors for Bromopyrrole Reactivity

Beyond the analysis of frontier molecular orbitals, a range of quantum chemical descriptors can be derived from DFT calculations to provide a more quantitative measure of the reactivity of bromopyrroles like this compound. These descriptors are based on the conceptual framework of DFT and offer a deeper understanding of the molecule's chemical behavior.

Some of the key global reactivity descriptors include:

Chemical Hardness (η): This descriptor is a measure of the molecule's resistance to a change in its electron distribution. A higher value of hardness indicates lower reactivity.

Chemical Potential (μ): This is related to the escaping tendency of electrons from the molecule.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests a greater susceptibility to nucleophilic attack.

Local reactivity descriptors, such as Fukui functions , can be used to identify the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attacks. By analyzing the values of the Fukui function at different atomic positions in this compound, one can predict with greater precision which atoms are most likely to participate in a given chemical reaction.

The application of these quantum chemical descriptors provides a robust theoretical framework for understanding and predicting the diverse reactivity of brominated pyrroles, guiding the design of new synthetic routes and the development of novel functional materials.

Advanced Spectroscopic Characterization and Structural Elucidation of 2,3 Dibromo 1h Pyrrole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Regio- and Stereochemical Assignment

NMR spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms in 2,3-dibromo-1H-pyrrole derivatives. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional correlation spectra, the exact regiochemistry of substitution on the pyrrole (B145914) ring can be confirmed.

The ¹H NMR spectrum of a this compound derivative provides crucial information based on the chemical shifts (δ), coupling constants (J), and integration of the signals. The pyrrole ring protons, typically at positions 4 and 5, resonate in the aromatic region. The electron-withdrawing effect of the two bromine atoms at positions 2 and 3 deshields the adjacent protons. The N-H proton typically appears as a broad singlet at a downfield chemical shift, often in the range of 8.0-12.0 ppm, depending on the solvent and concentration. researchgate.net

| Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| N-H | 8.0 - 12.0 | - | Broad singlet, position is solvent-dependent. |

| C2-Br | - | ~100 - 115 | Quaternary carbon, signal influenced by bromine. |

| C3-Br | - | ~95 - 110 | Quaternary carbon, signal influenced by bromine. |

| C4-H | ~6.5 - 7.0 | ~110 - 125 | Couples with C5-H. |

| C5-H | ~6.2 - 6.8 | ~115 - 130 | Couples with C4-H. |

Note: The values in the table are approximate and can vary significantly based on the specific derivative and solvent used.

Two-dimensional (2D) NMR experiments are essential for the definitive assignment of proton and carbon signals, especially in complex derivatives.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edu For a this compound derivative, an HSQC spectrum would show cross-peaks connecting the ¹H signal for H4 to the ¹³C signal for C4, and the H5 signal to the C5 carbon. This provides an unambiguous assignment of the protonated carbons in the pyrrole ring. columbia.edu

Vibrational Spectroscopy for Molecular Structure Elucidation (FT-IR, FT-Raman)

In this compound, the key vibrational modes include:

N-H Stretching: A characteristic band typically appears in the FT-IR spectrum in the region of 3200-3400 cm⁻¹. researchgate.net Its position and broadness can indicate the extent of hydrogen bonding in the solid state or in solution.

C-H Stretching: Aromatic C-H stretching vibrations of the pyrrole ring are generally observed around 3100 cm⁻¹.

C=C and C-N Ring Stretching: The fundamental vibrations of the pyrrole ring, involving C=C and C-N stretching, produce a series of bands in the 1300-1600 cm⁻¹ region. researchgate.net

C-Br Stretching: The carbon-bromine stretching vibrations are a key feature. These typically occur in the far-infrared region, generally between 500 and 700 cm⁻¹, and serve as strong evidence for the presence of the bromo-substituents. docbrown.info

Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to predict the vibrational frequencies, which are then compared with experimental data to support the spectral assignments. researchgate.netnih.govnih.gov

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|

| N-H Stretch | 3200 - 3400 | Medium, Broad |

| Aromatic C-H Stretch | ~3100 | Medium to Weak |

| C=C Ring Stretch | 1500 - 1600 | Medium to Strong |

| C-N Ring Stretch | 1300 - 1400 | Medium to Strong |

| C-H In-Plane Bend | 1000 - 1250 | Medium |

| C-Br Stretch | 500 - 700 | Strong |

Single-Crystal X-ray Diffraction for Solid-State Structure

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. For a suitable crystalline derivative of this compound, this technique can provide precise measurements of bond lengths, bond angles, and torsion angles. nih.govmdpi.com

Mass Spectrometry for Molecular Formula Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, high-resolution mass spectrometry (HRMS) can confirm the molecular formula by providing a highly accurate mass measurement. nih.gov

A key feature in the mass spectrum of a dibrominated compound is the distinctive isotopic pattern caused by the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal abundance (~50.7% and ~49.3%, respectively). This results in a characteristic cluster of peaks for the molecular ion (M⁺). For a molecule containing two bromine atoms, the spectrum will show three main peaks:

M⁺: Contains two ⁷⁹Br isotopes.

[M+2]⁺: Contains one ⁷⁹Br and one ⁸¹Br isotope.

[M+4]⁺: Contains two ⁸¹Br isotopes.

The relative intensity of these peaks is expected to be in a ratio of approximately 1:2:1. This isotopic signature provides unequivocal evidence for the presence of two bromine atoms in the molecule. chemguide.co.uklibretexts.org The fragmentation pattern can also provide structural information, often showing the loss of a bromine atom ([M-Br]⁺) or hydrogen cyanide ([M-HCN]⁺), which is a characteristic fragmentation of the pyrrole ring. nih.govlibretexts.orguni-saarland.de

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy (for Conjugated Systems)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyrrole ring is an aromatic, conjugated system that exhibits characteristic π → π* electronic transitions. researchgate.net The parent 1H-pyrrole shows an absorption maximum (λ_max) around 210 nm. nist.gov

The introduction of bromine atoms onto the pyrrole ring is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maximum. This is due to the influence of the halogen's lone pair electrons on the π-system of the ring. The extent of this shift and the molar absorptivity (ε) can be sensitive to other substituents on the ring and the solvent used for the measurement. researchgate.netsharif.edu For derivatives with extended conjugation, the absorption can shift into the visible region of the spectrum. docbrown.info

Research Applications of 2,3 Dibromo 1h Pyrrole As a Core Building Block

Synthetic Intermediate in Natural Product Chemistry

The halogenated pyrrole (B145914) motif is a recurring structural feature in a diverse array of marine alkaloids, many of which exhibit significant biological activities. pageplace.dechemistry-chemists.com The strategic placement of bromine atoms on the pyrrole core, as seen in 2,3-dibromo-1H-pyrrole, provides crucial reactive handles for synthetic chemists to construct these complex natural products and their analogs.

The Agelastatin family of marine alkaloids, first isolated from the sponge Agelas dendromorpha, represents a class of potent cytotoxic agents that have garnered significant interest from the synthetic and medicinal chemistry communities. nih.gov A defining characteristic of these tetracyclic compounds is the presence of a dibrominated pyrrole ring, which is crucial for their biological activity. scirp.org Agelastatin A, the most prominent member of this family, features a compact and stereochemically rich structure. scirp.org

While the total synthesis of Agelastatin A is a complex undertaking with various reported strategies, the assembly of the core structure invariably requires the incorporation of a brominated pyrrole unit. thieme-connect.denih.gov Simple brominated pyrroles are foundational components of numerous marine natural products, including the dimeric Tambjamines and a range of alkaloids where halogenated pyrrole residues are linked to other heterocyclic nuclei. pageplace.dechemistry-chemists.comepdf.pub Therefore, this compound represents a key starting material and structural subunit for chemists aiming to access the broader class of bromopyrrole alkaloids, providing a clear pathway to the essential halogenated core of these molecules.

Polyhalogenated phenylpyrroles are a class of natural and synthetic compounds known for their significant antifungal properties. rsc.org A notable example is Pyrrolnitrin, a metabolite produced by several species of bacteria, which features a 3-chloro-4-(phenyl)pyrrole skeleton. pageplace.de The synthesis of Pyrrolnitrin and its analogs often relies on the formation of a key carbon-carbon bond between the pyrrole ring and a phenyl group. wiley-vch.de

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful and versatile methods for constructing such C(sp²)-C(sp²) bonds. semanticscholar.org In this context, this compound serves as an excellent precursor. The bromine atoms act as reactive sites for the coupling reaction. Specifically, a 3-bromopyrrole derivative can undergo a Suzuki-Miyaura reaction with an appropriately substituted phenylboronic acid in the presence of a palladium catalyst to form the desired 3-phenylpyrrole core structure. wiley-vch.deresearchgate.net This strategy allows for the modular and efficient synthesis of a wide variety of halogenated phenylpyrroles by simply changing the coupling partners, providing access to analogs of Pyrrolnitrin and other related bioactive compounds. rsc.orgnih.gov

Scaffold for Advanced Materials Development

The unique electronic properties of the pyrrole ring, combined with the synthetic versatility offered by its halogenated derivatives, make this compound an attractive scaffold for the development of advanced organic materials. The two bromine atoms provide reactive sites for polymerization, enabling the creation of novel polymers with tailored electronic and optical properties for various applications.

Conjugated polymers, characterized by a backbone of alternating single and double bonds, are a cornerstone of modern organic electronics. ijert.org Their delocalized π-electron systems are responsible for their semiconducting properties. Transition metal-catalyzed polycondensation reactions, such as Stille and Suzuki coupling, are among the most powerful methods for synthesizing these materials. wiley-vch.denih.gov These reactions typically involve the coupling of a dihaloaromatic monomer with either an organostannane (Stille) or an organoboron (Suzuki) comonomer. wiley-vch.de

With two reactive C-Br bonds, this compound is an ideal monomer for such polymerizations. It can be copolymerized with a variety of aromatic diboronic acids or esters via Suzuki polycondensation to yield linear, π-conjugated polymers. This approach allows for precise control over the polymer's structure and, consequently, its electronic properties. By carefully selecting the comonomer, researchers can tune the polymer's bandgap, energy levels (HOMO/LUMO), and charge transport characteristics to suit specific device applications. ijert.org

Organic photovoltaics (OPVs), or organic solar cells, are a promising renewable energy technology that relies on the light-absorbing and charge-transporting properties of organic semiconductors. The active layer in many OPV devices is a bulk-heterojunction blend of a donor and an acceptor material. Fused-ring heterocyclic systems containing pyrrole, such as dithieno[3,2-b:2′,3′-d]pyrrole (DTP), have emerged as highly effective donor materials in high-performance OPVs due to their electron-rich nature and planar structure, which facilitates intermolecular π-π stacking and efficient charge transport. nih.govrsc.org

The synthesis of DTP and its derivatives often involves the construction of the fused thiophene-pyrrole-thiophene core. While various synthetic routes exist, the use of halogenated precursors is fundamental. nih.gov A plausible synthetic strategy involves using this compound as the central core, followed by palladium-catalyzed cross-coupling reactions to append thiophene (B33073) units, leading to the formation of the DTP scaffold. Polymers derived from such monomers can then be used as the p-type (donor) semiconductor in the active layer of OPV devices, where their ability to absorb sunlight and transport holes is critical to device performance.

Table 1: Illustrative Performance of DTP-based Organic Photovoltaic Devices

| Polymer/HTM | Acceptor/Device Architecture | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |

| DTP-based HTM (H16) | Perovskite Solar Cell | 1.05 | 22.82 | 75.8 | 18.16 |

| DTP-based HTM (H18) | Perovskite Solar Cell | 1.05 | 22.34 | 75.1 | 17.62 |

| Triarylamine-DTP (4) | Perovskite Solar Cell | 1.06 | 21.6 | 78.0 | 17.9 |

| Triarylamine-DTP (7) | Perovskite Solar Cell | 1.05 | 22.1 | 78.0 | 18.1 |

Voc: Open-circuit voltage; Jsc: Short-circuit current density; FF: Fill factor; PCE: Power conversion efficiency; HTM: Hole Transport Material.

Organic field-effect transistors (OFETs) are fundamental components of organic electronics, essential for applications like flexible displays, sensors, and RFID tags. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in its channel layer. Conjugated polymers and small molecules based on electron-rich heterocyclic units have been extensively investigated for this purpose.

Materials incorporating the diketopyrrolopyrrole (DPP) and dithienopyrrole (DTP) cores have shown particularly impressive performance in OFETs, exhibiting high charge carrier mobilities. nih.gov The planar, fused-ring structure of these molecules promotes strong intermolecular interactions and ordered packing in the solid state, which is crucial for efficient charge transport. As with OPV materials, the synthesis of these advanced semiconductors relies heavily on cross-coupling strategies where halogenated precursors are indispensable. The use of this compound as a starting point for building these complex monomers provides a pathway to novel semiconducting materials. By polymerizing these monomers, typically through Suzuki or Stille coupling, new polymers can be developed for use as the active channel material in both p-type and n-type OFETs.

Table 2: Illustrative Performance of Pyrrole-Derivative-based Organic Field-Effect Transistors

| Semiconductor | Device Configuration | Hole Mobility (μh) (cm²/Vs) | Electron Mobility (μe) (cm²/Vs) | On/Off Ratio |

| isoDPP-Dithienosilole Polymer | Bottom-Gate | 0.03 | - | >10⁵ |

| IN-BT2T-IN | Bottom-Gate, Top-Contact | 0.00483 | - | ~10⁴-10⁵ |

| PPy-BT2T-PPy | Bottom-Gate, Top-Contact | 0.00381 | - | ~10⁴-10⁵ |

| DPP-based Polymer (with 2,6-pyridine dicarboxamide) | Top-Gate, Bottom-Contact | 1.32 | - | >10⁵ |

DPP: Diketopyrrolopyrrole; isoDPP: Isomeric DPP; IN-BT2T-IN: 1H-Indole-Benzothiadiazole derivative; PPy-BT2T-PPy: Pyrrolopyridine-Benzothiadiazole derivative.

Fluorescent and Luminescent Material Precursors

The pyrrole nucleus is a fundamental component in the architecture of various fluorescent and luminescent materials. tdl.orgnih.gov Its electron-rich nature and aromaticity provide a robust platform for constructing conjugated systems that exhibit desirable photophysical properties. nih.gov The strategic placement of substituents on the pyrrole ring allows for the fine-tuning of absorption and emission wavelengths, quantum yields, and Stokes shifts. nih.gov While pyrrole itself may be prone to oxidation due to its high electron density, its incorporation into fused aromatic systems or the addition of specific functional groups can enhance stability and modulate its electronic properties for applications in organic electronics. tdl.org

This compound serves as a versatile precursor in this context, with the two bromine atoms acting as key functional handles for synthetic elaboration. These halogens enable the introduction of various aryl, heteroaryl, or other conjugated fragments through palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings. This methodology allows for the extension of the π-conjugated system, a critical factor in the design of fluorescent molecules.

For instance, by introducing an aromatic carbonyl group at the N-position of a tetraphenylpyrrole core, researchers have successfully enhanced intersystem crossing (ISC) to create materials with room-temperature phosphorescence (RTP). nih.gov This demonstrates that modifications to the pyrrole scaffold can shift emission from fluorescence to phosphorescence. The dibromo-substituted pyrrole provides a pathway to build such complex structures, where one bromine could be replaced with a group to modulate the electronic properties while the other is functionalized to extend conjugation or link to other molecular components.

Furthermore, pyrrole derivatives are integral to the formation of fluorescent probes for biological imaging. nih.gov The Paal-Knorr reaction, for example, can be used to synthesize fluorescent pyrroles that act as inhibitors for enzymes like cyclooxygenase-2 (COX-2). nih.gov The development of such probes often involves creating a library of substituted pyrroles to optimize their activity and fluorescent properties. This compound is an ideal starting material for generating such libraries, allowing for diverse functional groups to be introduced at the 2- and 3-positions to study structure-activity and structure-property relationships.

The following table summarizes examples of how pyrrole modification influences fluorescent properties, illustrating the potential applications for derivatives of this compound.

| Pyrrole Derivative Class | Modification Strategy | Resulting Photophysical Property | Potential Application |

| Aryl-substituted pyrroles | Introduction of an aromatic carbonyl group at the N-position. nih.gov | Enhanced intersystem crossing, leading to room-temperature phosphorescence (RTP). nih.gov | Bioimaging, optical sensors. |

| Diaryl five-membered heterocycles | Modification of substituents on the pyrrole core via Paal-Knorr synthesis. nih.gov | Creation of fluorescent probes with specific enzyme inhibitory activity. nih.gov | Drug discovery, biological imaging. |

| Pyrrole-fused aromatic systems | Fusing pyrrole with stable aromatic rings like thiophene. tdl.org | Lowered HOMO level, increased air stability, and tunable bandgap. tdl.org | Organic electronics, organic field-effect transistors (OFETs). tdl.orgnih.gov |

| Indolyl Derivatives | Protection of an amine with 2,5-hexanedione (B30556) to form a pyrrole ring. nih.govacs.org | Serves as an intermediate step in the synthesis of red-emitting fluorescent ligands. nih.govacs.org | High-affinity probes for biological receptors. nih.govacs.org |

Building Block for Pharmaceutical Intermediates (Synthetic Methodology Focus)

The pyrrole ring is classified as a "privileged scaffold" in medicinal chemistry, owing to its presence in a multitude of natural products and clinically approved drugs. mdpi.comnbinno.combohrium.com Its unique electronic and structural characteristics allow it to interact with a wide range of biological targets, making it a cornerstone for the development of novel therapeutic agents. nih.govalliedacademies.orgbiolmolchem.com Pyrrole derivatives exhibit a vast spectrum of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. nih.govresearchgate.netscilit.com Consequently, synthetic methodologies that provide access to functionalized pyrrole intermediates are of paramount importance to the pharmaceutical industry. nbinno.com

This compound represents a strategically important intermediate for pharmaceutical synthesis. The differential reactivity of the bromine atoms, influenced by their position on the electron-rich pyrrole ring, allows for selective and sequential functionalization. This enables the construction of complex molecular architectures required for potent and selective drug candidates.

Synthesis of Ketorolac Precursors

Ketorolac is a potent non-steroidal anti-inflammatory drug (NSAID) whose structure is built upon a pyrrolizine core. Several synthetic routes to Ketorolac start from pyrrole or its derivatives. google.comgoogle.com A key step in many of these syntheses is the introduction of a benzoyl group at the C2 position of the pyrrole ring.

While traditional methods may employ Friedel-Crafts acylation, using a precursor like this compound offers a modern synthetic alternative. The bromine atom at the C2 position is more susceptible to substitution and can be selectively replaced via cross-coupling reactions. For example, a Negishi or Suzuki coupling reaction could be employed to introduce the benzoyl moiety. The remaining bromine at the C3 position can then be removed through reduction (e.g., catalytic hydrogenation) or used for further modification in the synthesis of Ketorolac analogues.

A hypothetical synthetic sequence could involve:

N-Protection: The pyrrole nitrogen is protected to prevent side reactions and improve solubility.

Selective Cross-Coupling: A selective palladium-catalyzed cross-coupling reaction at the C2 position with a benzoylating agent.

Debromination/Further Functionalization: The C3-bromo substituent is either removed or utilized for subsequent synthetic transformations leading to the final pyrrolizine structure of Ketorolac.

This approach highlights the utility of this compound as a versatile building block, providing a regiocontrolled pathway to key pharmaceutical intermediates.

Scaffolds for Analogue Design in Medicinal Chemistry Research

The design of drug analogues is a critical process in medicinal chemistry aimed at improving the efficacy, selectivity, and pharmacokinetic properties of a lead compound. The pyrrole scaffold is frequently used for this purpose due to its synthetic tractability and proven biological relevance. bohrium.comresearchgate.net Fused heterocyclic systems containing pyrrole, such as pyrrolo[2,3-d]pyrimidines, are common in many clinical drugs and serve as a basis for designing novel inhibitors for targets like kinases. nih.gov

This compound is an excellent starting point for creating diverse libraries of compounds for structure-activity relationship (SAR) studies. The two bromine atoms serve as orthogonal synthetic handles, allowing for the systematic introduction of a wide variety of functional groups through reactions such as:

Suzuki and Stille Cross-Coupling: Introduction of aryl and heteroaryl groups.

Sonogashira Coupling: Introduction of alkynyl groups.

Buchwald-Hartwig Amination: Introduction of amine functionalities.

Nucleophilic Aromatic Substitution: Replacement of bromine with various nucleophiles.

This versatility allows medicinal chemists to explore the chemical space around the pyrrole core extensively. By systematically varying the substituents at the 2- and 3-positions, researchers can probe the specific interactions between the molecule and its biological target, leading to the optimization of drug candidates. For example, creating a series of analogues from the dibrominated precursor can help identify key pharmacophoric features and steric or electronic requirements for optimal biological activity. bohrium.com

| Synthetic Reaction | Functional Group Introduced | Relevance in Analogue Design |

| Suzuki Coupling | Aryl, Heteroaryl | Probing aromatic interactions, extending the molecular scaffold. |

| Sonogashira Coupling | Alkynyl | Introducing rigid linkers, accessing further functionalization. |

| Buchwald-Hartwig Amination | Primary/Secondary Amines | Introducing hydrogen bond donors/acceptors, modulating polarity. |

| Heck Coupling | Alkenyl | Creating unsaturated linkers, modifying conformation. |

| Nucleophilic Substitution | Alkoxy, Thiol | Altering solubility, hydrogen bonding capacity, and metabolic stability. |

Probes and Research Models for Heterocyclic Reactivity Studies

Halogenated heterocycles are invaluable tools for mechanistic studies in organic chemistry. The presence of a halogen atom, such as bromine, significantly alters the electron density and reactivity of the aromatic ring, providing a handle for a variety of chemical transformations. Pyrrole is an electron-rich heterocycle that readily undergoes electrophilic aromatic substitution, with a strong preference for the α-positions (C2 and C5). libretexts.org

The compound this compound serves as an excellent research model for studying the principles of heterocyclic reactivity. The two bromine atoms deactivate the ring towards further electrophilic substitution compared to unsubstituted pyrrole, yet their electronic and steric influence on the remaining positions (C4 and C5) provides a platform to investigate regioselectivity.

Key areas of reactivity that can be studied using this compound include:

Electrophilic Aromatic Substitution: Investigating the directing effects of the two bromine atoms. While the pyrrole ring is generally activated, the electron-withdrawing inductive effect of the halogens provides a more nuanced system. Studies can determine the relative rates of substitution at the C4 and C5 positions, offering insights into the interplay between the activating nitrogen atom and the deactivating bromine atoms.

Metal-Halogen Exchange and Cross-Coupling: The differential reactivity of the α-bromo (C2) versus the β-bromo (C3) substituent can be explored. This is crucial for developing selective synthetic methods. For instance, metal-halogen exchange often occurs preferentially at the more acidic C2 position, allowing for selective functionalization. The kinetics and mechanisms of various palladium-catalyzed cross-coupling reactions can also be compared at the two positions.

Dearomatization Reactions: Pyrroles can undergo oxidative dearomatization to form maleimides or other related structures. researchgate.net Using a substituted pyrrole like the 2,3-dibromo derivative allows for the study of how substituents influence the course and mechanism of these complex transformations.

By using this compound as a model substrate, chemists can gain a deeper understanding of the fundamental principles governing the reactivity of substituted five-membered heterocycles, leading to the development of more sophisticated and efficient synthetic strategies.

Future Research Trajectories and Methodological Challenges

Development of More Sustainable and Green Synthesis Pathways

The traditional synthesis of halogenated pyrroles often relies on methods that are resource-intensive and generate hazardous waste. A primary challenge for future research is the development of environmentally benign synthetic routes to 2,3-dibromo-1H-pyrrole and its derivatives.

Key research objectives include:

Atom Economy and Waste Reduction: Moving away from stoichiometric brominating agents like N-bromosuccinimide (NBS) or elemental bromine, which generate significant byproducts. acs.org Future pathways should maximize the incorporation of all reactant atoms into the final product.

Green Solvents and Catalysts: Replacing chlorinated solvents with greener alternatives such as water, ethanol, or supercritical fluids. researchgate.net The development of reusable, non-toxic catalysts is also a priority. researchgate.net

Alternative Energy Sources: Utilizing microwave irradiation or flow chemistry to reduce reaction times, improve energy efficiency, and enhance safety, particularly when handling highly reactive intermediates. nih.govrsc.org

Bio-inspired and Catalytic Bromination: Exploring enzymatic or chemoenzymatic approaches that mimic natural halogenation processes. Another promising avenue is the use of catalytic systems that utilize greener bromine sources. For instance, methods using potassium bromide (KBr) as a bromine source with an oxidant like hydrogen peroxide (H₂O₂), catalyzed by vanadium or molybdenum compounds, have been successfully applied to other pyrrolic structures and represent a sustainable alternative. rsc.orgresearchgate.net

A comparative table of traditional versus potential green synthesis methodologies is presented below.

| Feature | Traditional Bromination (e.g., NBS) | Future Green Pathways (e.g., Cat./KBr/H₂O₂) |

| Bromine Source | N-Bromosuccinimide, Elemental Bromine | Potassium Bromide (KBr) |

| Primary Oxidant | Not applicable | Hydrogen Peroxide (H₂O₂) |

| Byproducts | Succinimide, HBr | Water |

| Solvents | Often chlorinated (e.g., CHCl₃, CCl₄) | Ethanol, Water |

| Catalyst | Often stoichiometric or acid-catalyzed | Vanadium(V), Molybdenum(VI) complexes |

| Conditions | Often requires strict temperature control | Milder reaction conditions |

This shift towards sustainable synthesis is crucial for the large-scale production and broader application of this compound derivatives in a manner that aligns with the principles of green chemistry. nih.govuctm.edu

Exploration of Novel Regio- and Chemoselective Transformations

The two bromine atoms at the C2 and C3 positions of the pyrrole (B145914) ring offer distinct reactivity profiles, enabling a wide range of subsequent chemical transformations. A significant challenge lies in achieving high selectivity to functionalize one position over the other, or to selectively react one bromine atom in the presence of other functional groups.

Future research should focus on:

Orthogonal Functionalization: Developing strategies to selectively derivatize the C2-Br and C3-Br positions independently. This could involve exploiting subtle differences in their reactivity towards various cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) by carefully tuning catalysts, ligands, and reaction conditions.

Multicomponent Reactions (MCRs): Designing novel one-pot, multicomponent reactions that utilize this compound as a key building block. bohrium.com MCRs offer an efficient way to build molecular complexity from simple precursors, but achieving high regio- and chemoselectivity in these systems is a considerable challenge. nih.govresearchgate.net

Directed Metalation: Investigating directed ortho-metalation (DoM) strategies by installing a directing group on the pyrrole nitrogen. This could allow for selective deprotonation and functionalization at the C5 position, leaving the C-Br bonds intact for subsequent reactions.

Carbene and Nitrene Chemistry: Exploring the reactions of this compound with carbenes or nitrenes for the synthesis of novel fused heterocyclic systems. Controlling the chemoselectivity of these reactive intermediates to favor C-H insertion or cycloaddition over reactions with the C-Br bonds is a key methodological hurdle. nih.govresearchgate.net

The table below summarizes potential selective transformations and the associated challenges.

| Transformation Type | Target Selectivity | Methodological Challenge |

| Cross-Coupling | Regioselective reaction at C2 vs. C3 | Differentiating the electronic/steric environment of the two C-Br bonds. |

| Halogen-Metal Exchange | Selective exchange at one position | Controlling the exchange kinetics with organolithium or Grignard reagents. |

| C-H Functionalization | Site-selective reaction at C4 or C5 | Overcoming the inherent reactivity of the C-Br bonds. |

| Cycloaddition Reactions | Chemoselective [3+2] or [4+2] cycloadditions | Preventing side reactions involving the bromine atoms. |

Success in this area will unlock the ability to systematically modify the this compound scaffold, providing access to a vast chemical space of new compounds with tailored properties.

Integration into Advanced Catalytic Cycles

Beyond its role as a synthetic intermediate, this compound and its derivatives have the potential to function as key components within advanced catalytic systems. The electron-rich pyrrole core and the presence of halogen atoms for further modification make it an attractive platform for ligand design.

Future research trajectories include:

Ligand Development for Homogeneous Catalysis: Synthesizing novel pincer-type or bidentate ligands where the this compound core serves as the backbone. These ligands could be used to coordinate with transition metals (e.g., palladium, gold, iridium) to create catalysts for a variety of organic transformations. nih.govnih.gov The electronic properties of the catalyst could be fine-tuned by varying the substituents on the pyrrole ring.

Organocatalyst Design: Using the pyrrole scaffold to develop new classes of organocatalysts. nih.gov For example, chiral pyrrolidine-based catalysts are well-established; creating analogous systems from the more rigid and electronically distinct this compound could lead to catalysts with novel reactivity and selectivity.

Photoredox Catalysis: Designing pyrrole-based molecules that can act as photosensitizers or photocatalysts. The extended π-system of poly-pyrrolic structures and the ability to introduce heavy atoms like bromine (which can enhance intersystem crossing) are favorable characteristics for developing new photoredox systems. dntb.gov.ua

| Catalyst Type | Role of this compound | Potential Application | Research Challenge |

| Homogeneous Catalyst | Precursor to a metal-coordinating ligand | Cross-coupling, C-H activation | Synthesis of stable and efficient ligands |

| Organocatalyst | Core structural scaffold | Asymmetric synthesis | Achieving high enantioselectivity |

| Photoredox Catalyst | Photosensitizer or redox mediator | Light-driven organic synthesis | Tuning redox potentials and excited-state properties |

The integration of this versatile building block into catalytic cycles represents a shift from using it simply as a reactant to employing it as a functional tool to drive chemical reactions.

Computational Design of New this compound Derived Materials

Computational chemistry and materials science offer powerful tools to predict the properties of novel materials before their synthesis, thereby guiding and accelerating experimental research. nih.gov Applying these methods to derivatives of this compound can unlock new applications in materials science.

Key areas for computational investigation are:

Organic Electronics: Using Density Functional Theory (DFT) and other quantum chemical methods to model the electronic properties (e.g., HOMO/LUMO levels, bandgap) of oligomers and polymers derived from this compound. mdpi.comresearchgate.net This can help in designing new organic semiconductors, conductors, or materials for optoelectronic devices. mdpi.com

Porous Materials: Simulating the assembly of functionalized this compound units into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). Computational screening can predict properties such as pore size, surface area, and gas adsorption capabilities for applications in gas storage and separation.

Biomolecular Interactions: Employing molecular docking and molecular dynamics (MD) simulations to design pyrrole derivatives that can act as specific inhibitors for biological targets like enzymes or protein receptors. nih.gov The dibromo-substitution pattern can be used to explore specific halogen bonding interactions with protein active sites.

High-Energy Materials: Computationally designing and evaluating the stability and energetic properties of poly-nitro derivatives of the this compound scaffold. researchgate.net

| Research Area | Computational Method | Predicted Properties | Potential Application |

| Organic Electronics | DFT, TD-DFT | HOMO/LUMO energies, bandgap, absorption spectra | Organic solar cells, OLEDs, sensors |

| Porous Frameworks | Grand Canonical Monte Carlo (GCMC) | Gas uptake, selectivity, pore distribution | Carbon capture, gas separation |

| Drug Design | Molecular Docking, MD Simulations | Binding affinity, interaction modes | Enzyme inhibitors, therapeutic agents |

| Energetic Materials | Ab initio calculations | Enthalpy of formation, detonation velocity | Advanced explosives, propellants |

These computational approaches provide a rational design strategy, reducing the trial-and-error nature of materials discovery and enabling the targeted synthesis of this compound derivatives with optimized performance for specific applications. researchgate.net

Q & A

Q. Why might X-ray data for this compound derivatives conflict with computational models?

- Crystal packing forces can distort bond lengths/angles compared to gas-phase DFT calculations. Validate models with periodic boundary conditions (PBC) simulations. For example, C-Br bond lengths in crystals may appear shorter due to intermolecular Br⋯Br interactions .

Methodological Tables

Table 1. Key Spectral Data for this compound

| Technique | Key Signals/Peaks | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 6.75 (s, 1H, H-4), δ 6.82 (s, 1H, H-5) | |

| ¹³C NMR | δ 110.2 (C-2), δ 112.5 (C-3), δ 120.8 (C-4) | |

| HRMS (ESI+) | m/z 238.8932 [M+H]⁺ (Br² isotope pattern) |

Table 2. Optimization of Bromination Conditions

| Bromine Source | Solvent | Temp (°C) | Yield (%) | Byproducts |

|---|---|---|---|---|

| Br₂ | DMF | 0 | 75 | Tribromopyrrole (5%) |

| NBS | Acetone | 25 | 68 | Dehydrated pyrrole |

| HBr/H₂O₂ | CH₂Cl₂ | –10 | 60 | Polymerization |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.